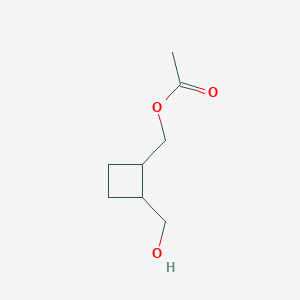
2-Amino-N,N-dimethyladenosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-N,N-dimethyladenosine is a modified nucleoside that plays a significant role in various biological processes It is a derivative of adenosine, where the amino group is substituted at the 2-position, and the adenosine molecule is further modified with two methyl groups at the nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-N,N-dimethyladenosine typically involves the methylation of adenosine derivatives. One common method includes the use of methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base like sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent such as dimethylformamide or dimethyl sulfoxide under controlled temperature conditions to ensure selective methylation at the desired nitrogen atoms.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yield and purity, often employing continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-N,N-dimethyladenosine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced adenosine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amino or methyl groups, often using reagents like halides or amines.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually in anhydrous conditions.
Substitution: Halides, amines; in solvents like ethanol or acetonitrile under reflux conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
2-Amino-N,N-dimethyladenosine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of nucleic acid analogs and other complex molecules.
Biology: The compound is studied for its role in RNA modifications and its impact on gene expression and regulation.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the context of cancer and metabolic disorders.
Industry: It is utilized in the development of diagnostic tools and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of 2-Amino-N,N-dimethyladenosine involves its incorporation into RNA molecules, where it can influence RNA stability, splicing, and translation. The compound interacts with specific RNA-binding proteins and enzymes, modulating their activity and affecting downstream biological processes. Key molecular targets include methyltransferases and demethylases that regulate RNA methylation patterns.
Similar Compounds:
- 2-Amino-2’-deoxyadenosine
- 3-Amino-3’-deoxyadenosine
- 3-Amino-3’-deoxy-6-N,N-dimethyladenosine
Comparison: Compared to these similar compounds, this compound is unique due to its dual methylation at the nitrogen atoms, which imparts distinct chemical and biological properties. This modification can enhance its stability and alter its interaction with biological molecules, making it a valuable tool in research and potential therapeutic applications.
Properties
| 32464-89-4 | |
Molecular Formula |
C12H18N6O4 |
Molecular Weight |
310.31 g/mol |
IUPAC Name |
(2R,3R,4S,5R)-2-[2-amino-6-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C12H18N6O4/c1-17(2)9-6-10(16-12(13)15-9)18(4-14-6)11-8(21)7(20)5(3-19)22-11/h4-5,7-8,11,19-21H,3H2,1-2H3,(H2,13,15,16)/t5-,7-,8-,11-/m1/s1 |
InChI Key |
VQHORVITBFGMPL-IOSLPCCCSA-N |
Isomeric SMILES |
CN(C)C1=NC(=NC2=C1N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N |
Canonical SMILES |
CN(C)C1=NC(=NC2=C1N=CN2C3C(C(C(O3)CO)O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[carboxy[(1H-tetrazol-1-ylacetyl)amino]methyl]-5-methylidene-5,6-dihydro-2H-1,3-thiazine-4-carboxylic acid](/img/structure/B12927725.png)

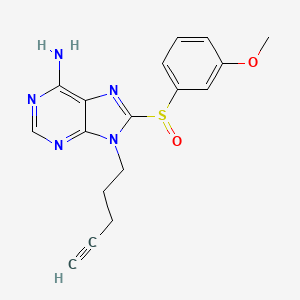

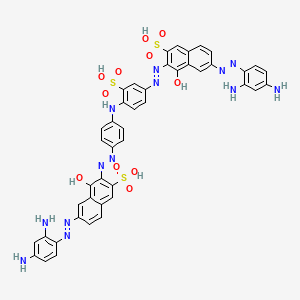
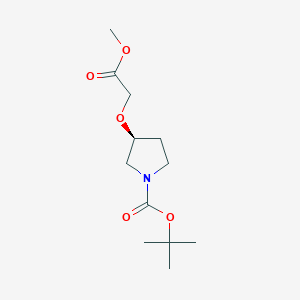

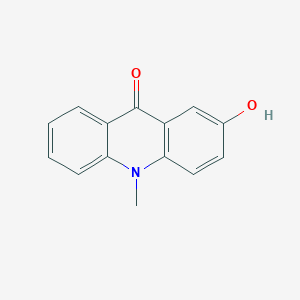
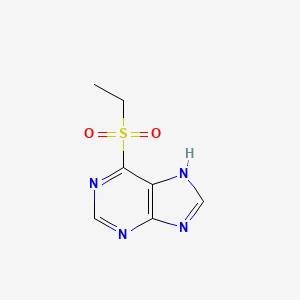
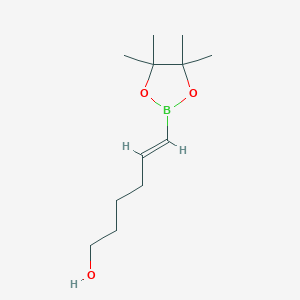
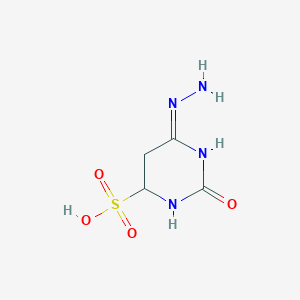
![7-{[(3,4-Dichlorophenyl)methyl]sulfanyl}-5,6-dihydro-4H-imidazo[4,5-d]pyridazine-4-thione](/img/structure/B12927818.png)

